molecular formula C12H16O4 B8574154 Ethyl 2-methoxymethoxy-6-methylbenzoic acid

Ethyl 2-methoxymethoxy-6-methylbenzoic acid

Cat. No. B8574154
M. Wt: 224.25 g/mol
InChI Key: QXFAUYDDBRQBEV-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

A solution of ethyl 2-hydroxy-6-methylbenzoic acid (4.56 g, 25.3 mmol) and diisopropylethylamine (13.2 ml, 76 mmol) in dry dichloromethane (30 ml) was cooled in an ice-bath. Chloromethyl methyl ether (3.83 ml, 50.6 mmol) was added slowly and the mixture was allowed stand at 0° C., warning slowly to room temperature. After 36 h a further portion of chloromethyl methyl ether (1.9 ml) was added and the mixture was left at room temperature overnight. The mixture was then washed with 10% citric acid, water and brine, dried and evaporated to give the title compound (6.34 g, 100%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([OH:13])=[C:5]([C:9]([CH3:12])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[CH3:2].C(N(C(C)C)CC)(C)C.[CH3:23][O:24][CH2:25]Cl>ClCCl>[CH2:1]([C:3]1[C:4]([O:13][CH2:23][O:24][CH3:25])=[C:5]([C:9]([CH3:12])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)C=1C(=C(C(=O)O)C(=CC1)C)O
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.83 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
COCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
warning slowly to room temperature
WASH
Type
WASH
Details
The mixture was then washed with 10% citric acid, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C(=C(C(=O)O)C(=CC1)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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